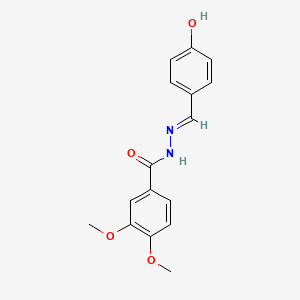
(E)-N'-(4-ヒドロキシベンジリデン)-3,4-ジメトキシベンゾヒドラジド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
科学的研究の応用
(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of organic materials with specific electronic properties.
作用機序
Target of Action
(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide primarily targets the enzyme tyrosinase . Tyrosinase is a copper-containing enzyme that plays a crucial role in the regulation of the melanin pigment biosynthetic pathway . Melanin pigments are abundantly distributed in mammalian skin, hair, eyes, and the nervous system .
Mode of Action
(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide interacts with tyrosinase by inhibiting its enzymatic activity . It has been found to inhibit the enzymatic activity of tyrosinase more potently than kojic acid, a representative tyrosinase inhibitor . Furthermore, it shows competitive inhibitory action at the catalytic site of tyrosinase and has greater binding affinity at this site than kojic acid .
Biochemical Pathways
The compound affects the melanin pigment biosynthetic pathway by inhibiting the activity of tyrosinase . Tyrosinase is an enzyme that catalyzes the oxidation of phenols (such as tyrosine) and is involved in the production of melanin . By inhibiting tyrosinase, (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can effectively reduce melanin synthesis .
Pharmacokinetics
Its ability to inhibit tyrosinase suggests that it may have good bioavailability in cells where this enzyme is present .
Result of Action
The primary result of the action of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is the inhibition of melanin synthesis. By inhibiting tyrosinase activity, it reduces the production of melanin, leading to a potential decrease in hyperpigmentation conditions such as chloasma, freckles, and senile lentigo .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-hydroxybenzaldehyde and 3,4-dimethoxybenzohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash it with cold ethanol.
- Dry the product under reduced pressure to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis of (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide is well-documented, industrial production methods may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the C=N bond can yield the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
類似化合物との比較
Similar Compounds
- (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide can be compared with other hydrazones such as:
- (E)-N’-(4-hydroxybenzylidene)benzohydrazide
- (E)-N’-(4-hydroxybenzylidene)-4-methoxybenzohydrazide
Uniqueness
- The presence of both hydroxyl and methoxy groups in (E)-N’-(4-hydroxybenzylidene)-3,4-dimethoxybenzohydrazide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other hydrazones that may lack these functional groups.
特性
IUPAC Name |
N-[(E)-(4-hydroxyphenyl)methylideneamino]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-14-8-5-12(9-15(14)22-2)16(20)18-17-10-11-3-6-13(19)7-4-11/h3-10,19H,1-2H3,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMDZXFWFSCFSH-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2548865.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)
![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)
![2,5-dichloro-N-(5-{[(3-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2548870.png)
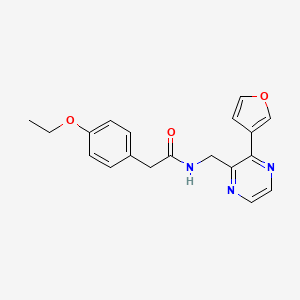
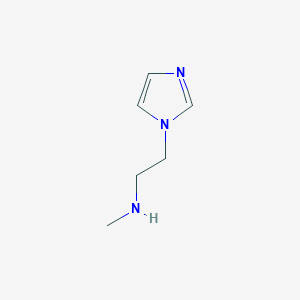
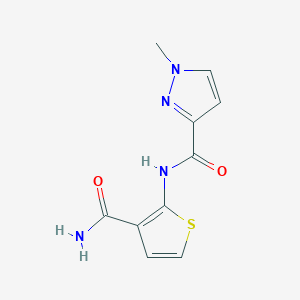
![1,1-Difluoro-5-(3-fluorobenzenesulfonyl)-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)
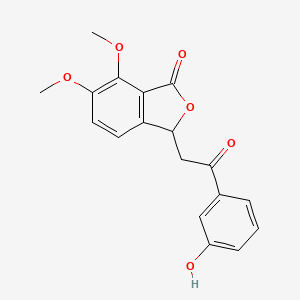

![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)
![2-Bromo-5-methoxy-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2548885.png)

![1-[1,1'-Biphenyl]-4-yl-3-(3-nitroanilino)-1-propanone](/img/structure/B2548887.png)
